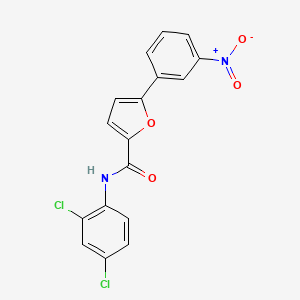
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a 2,4-dichlorophenyl group, and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 2,4-dichloroaniline, under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis of intermediates: This includes the preparation of the furan ring and the 2,4-dichloroaniline.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and the use of catalysts.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: N-(2,4-dichlorophenyl)-5-(3-aminophenyl)furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dichloroaniline and 5-(3-nitrophenyl)furan-2-carboxylic acid.
Scientific Research Applications
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized furan derivatives.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with receptors: Affecting signal transduction pathways by binding to cellular receptors.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-5-phenylfuran-2-carboxamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide: The position of the nitro group on the phenyl ring affects its chemical properties and interactions.
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)thiophene-2-carboxamide: The furan ring is replaced with a thiophene ring, leading to variations in electronic properties and reactivity.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKWRXRTZZTRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol](/img/structure/B6029249.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B6029257.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B6029262.png)
![Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate](/img/structure/B6029267.png)
![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide](/img/structure/B6029291.png)
![7-(3-chloro-4-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6029298.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6029302.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)
![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B6029316.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6029328.png)
![N-(2-fluorophenyl)-3-{1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6029339.png)
![[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B6029346.png)
